H-L-Lys(2-N3-Z)-OH, also known as N-epsilon-(2-azido-2-(2-nitrophenyl)ethyl)-L-lysine, is a modified form of the amino acid lysine. This compound features an azide functional group, which is crucial for its application in click chemistry, a powerful tool for bioconjugation and labeling in biological research. The structural formula of H-L-Lys(2-N3-Z)-OH is represented as C14H19N5O4, indicating the presence of nitrogen and oxygen atoms that contribute to its reactivity and biological properties .
The primary chemical reaction involving H-L-Lys(2-N3-Z)-OH is its participation in click chemistry, specifically the azide-alkyne cycloaddition. In this reaction, the azide group of H-L-Lys(2-N3-Z)-OH reacts with alkynes to form stable triazole linkages. This reaction is highly selective and occurs under mild conditions, making it ideal for bioconjugation applications . Additionally, H-L-Lys(2-N3-Z)-OH can undergo reduction reactions to yield amines, which can further participate in various chemical transformations .
H-L-Lys(2-N3-Z)-OH exhibits significant biological activity due to its ability to be incorporated into proteins. Once integrated into a protein structure, the azide group allows for subsequent modifications through bioorthogonal reactions. This property makes it a valuable tool in studying protein interactions, localization, and function within cellular environments. Its unique structure enables it to mimic natural lysine while providing additional functional capabilities .
The synthesis of H-L-Lys(2-N3-Z)-OH typically involves several steps:
H-L-Lys(2-N3-Z)-OH has several notable applications:
Research involving H-L-Lys(2-N3-Z)-OH has demonstrated its effectiveness in various interaction studies. For instance:
Several compounds are structurally or functionally similar to H-L-Lys(2-N3-Z)-OH. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| H-Lys(N3)-OH | Contains an azide group on the epsilon amine | Used widely in Staudinger ligation |
| H-Lys(N3-Gly)-OH | Azide group linked to glycine | Facilitates further modifications via click chemistry |
| H-Lys(EO-N3)-OH | Azidoethoxy carbonyl modification | Enhances solubility and stability in biological systems |
| N-epsilon-(2-Azidoethyl) L-lysine | Similar azide functionality | Employed for similar bioconjugation applications |
The uniqueness of H-L-Lys(2-N3-Z)-OH lies in its specific structural modifications that allow for targeted applications in click chemistry while maintaining compatibility with natural biological processes .
Orthogonal protection strategies have become indispensable in peptide synthesis, allowing precise control over reactive side chains during solid-phase and solution-phase methodologies. The ε-amino group of lysine, with its high nucleophilicity, requires selective protection to prevent undesired side reactions during peptide chain assembly. H-L-Lys(2-N3-Z)-OH employs a 2-azidobenzyloxycarbonyl group, which provides three distinct advantages:
Recent advances in automated peptide synthesizers have leveraged derivatives like H-L-Lys(2-N3-Z)-OH to construct multivalent antigenic constructs for vaccine development. For example, its ε-azide group enables precise attachment of toll-like receptor agonists to lysine side chains in tumor-associated peptide antigens, enhancing immunogenicity without compromising structural integrity.
| Protecting Group | Stability Conditions | Deprotection Method | Bioorthogonal Utility |
|---|---|---|---|
| 2-N3-Z | Acidic, basic | Hydrogenolysis, UV light | CuAAC, SPAAC |
| Boc | Basic, nucleophilic | TFA | None |
| Fmoc | Basic | Piperidine | None |
| Alloc | Transition metal catalysis | Pd(0)/PhSiH3 | None |
The strategic incorporation of azides into amino acids traces back to the early 2000s, when Bertozzi’s pioneering work on Staudinger ligation highlighted the need for metabolically stable bioorthogonal handles. Initial attempts focused on modifying serine or homoserine residues with azido groups, but these suffered from poor stability in cellular environments. H-L-Lys(2-N3-Z)-OH emerged as part of a second-generation design that addressed these limitations through:
A landmark 2010 study demonstrated the utility of analogous azido-lysine derivatives in live-cell imaging. By incorporating H-L-Lys(2-N3-Z)-OH into cell-penetrating peptides, researchers achieved site-specific labeling of endosomal membranes using dibenzocyclooctyne (DBCO)-functionalized quantum dots. Subsequent refinements in solid-phase peptide synthesis (SPPS) protocols have enabled gram-scale production of this derivative, with optimized diazotransfer reactions achieving >85% conversion rates.
These innovations underscore H-L-Lys(2-N3-Z)-OH’s pivotal role in synthesizing next-generation bioconjugates, from antibody-drug conjugates (ADCs) to matrix metalloproteinase-activated prodrugs. Its compatibility with Fmoc-SPPS ensures seamless integration into automated workflows, democratizing access to complex peptide therapeutics.
The synthesis of H-L-Lys(2-N3-Z)-OH, systematically named (2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid, represents a significant advancement in the preparation of azide-functionalized lysine derivatives for bioorthogonal chemistry applications [1] [2]. This modified lysine containing an azide moiety serves as a bioorthogonal ligation handle that can be incorporated into proteins for further modification using click chemistry or Staudinger ligation reactions [1]. The compound possesses a molecular formula of C14H19N5O4 with a molecular weight of 321.33 g/mol and is identified by CAS number 1131963-69-3 [2].
Benzotriazole-mediated carbamoylation represents one of the most efficient methodologies for the selective protection of amino acid side chains, particularly in the synthesis of omega-alkoxycarbonylamino-alpha-aminoacids [3]. The benzotriazole system offers exceptional advantages in terms of reaction selectivity and mild reaction conditions, making it particularly suitable for the preparation of sensitive azide-containing compounds [4] [3].
The fundamental mechanism involves the formation of 1-alkoxycarbonylbenzotriazole intermediates, which serve as highly effective carbamoylating agents [3]. These intermediates are typically prepared by treating benzotriazole with carbamoylating agents such as di-tert-butyl dicarbonate or benzyl chloroformate under carefully controlled conditions [3]. The reaction proceeds optimally in tetrahydrofuran or dioxane at temperatures ranging from 10 to 30 degrees Celsius, with 4-dimethylaminopyridine serving as an effective catalyst [3].
The benzotriazole-mediated approach demonstrates remarkable compatibility with azide functionality, as the reaction conditions are sufficiently mild to prevent decomposition or unwanted side reactions of the azide group [5] [6]. Research has shown that benzotriazole derivatives can effectively modulate biological activity while maintaining structural integrity of sensitive functional groups [4].
The optimization of omega-alkoxycarbonylamino-alpha-aminoacid synthesis through benzotriazole-mediated carbamoylation has been extensively studied, with particular focus on maximizing yield and selectivity while minimizing side reactions [3]. The process typically involves the preparation of 1-alkoxycarbonylbenzotriazole intermediates followed by their reaction with the target amino acid under alkaline conditions [3].
Detailed experimental procedures reveal that the reaction of lysine with benzotriazole-activated carbamoylating agents proceeds with exceptional efficiency when conducted in biphasic systems [3]. For instance, the synthesis of epsilon-tert-butoxycarbonyl-L-lysine using benzotriazole-mediated carbamoylation achieves yields of 93% when conducted under optimized conditions [3]. The reaction involves treating a solution of di-tert-butyl dicarbonate in tetrahydrofuran with benzotriazole and dimethylaminopyridine, followed by addition to an alkaline solution of L-lysine monohydrochloride [3].
The optimization parameters include precise pH control during the reaction, typically maintained at pH 11.5 to 12 using aqueous sodium hydroxide [3]. Temperature control is equally critical, with reactions conducted at 0 degrees Celsius during the initial addition phase to prevent decomposition of sensitive intermediates [3]. The reaction mixture requires stirring for extended periods, often 16 to 18 hours, to ensure complete conversion [3].
Product isolation involves careful pH adjustment to the isoelectric point, typically around pH 5.6, which causes precipitation of the desired product as a complex with benzotriazole [3]. This complex can be used directly in subsequent reactions or purified by sublimation at 140 degrees Celsius under reduced pressure to remove excess benzotriazole [3]. Further purification can be achieved through ion exchange chromatography using citrate or phosphate buffer systems [3].
The efficiency of the benzotriazole-mediated approach has been demonstrated through comparative studies showing superior yields compared to traditional carbamoylation methods [3]. The method produces H-Lys(Boc)-OH with purities exceeding 95% after standard workup procedures, with only minor impurities consisting of unreacted lysine and partially protected derivatives [3].
The comparative analysis of benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) protecting group compatibility in benzotriazole-mediated carbamoylation reveals distinct advantages and limitations for each system [3] [7]. Both protecting groups demonstrate excellent compatibility with the benzotriazole activation methodology, though they exhibit different stability profiles and deprotection requirements [7].
The benzyloxycarbonyl system shows exceptional stability under a wide range of reaction conditions while maintaining orthogonality with other protecting groups commonly used in peptide synthesis [7]. Experimental data demonstrates that the preparation of epsilon-benzyloxycarbonyl-L-lysine through benzotriazole-mediated carbamoylation achieves yields of 76% under optimized conditions [3]. The reaction involves treating benzyl chloroformate with benzotriazole and dimethylaminopyridine in tetrahydrofuran, followed by addition to an alkaline solution of L-lysine [3].
The Boc protecting group system demonstrates superior compatibility with acid-labile conditions and shows enhanced stability during storage [8] [9]. The tert-butyloxycarbonyl group can be introduced quantitatively using benzotriazole-activated di-tert-butyl dicarbonate, with reaction yields consistently exceeding 90% under optimized conditions [3]. The Boc system offers the additional advantage of producing carbon dioxide as the only byproduct during deprotection, simplifying product isolation [8].
Stability comparisons reveal that Z-protected derivatives demonstrate superior resistance to basic conditions, making them particularly suitable for reactions requiring extended exposure to alkaline environments [7]. Conversely, Boc-protected derivatives show enhanced stability under neutral and mildly acidic conditions but are readily cleaved under strongly acidic conditions [8] [9].
The orthogonality profiles differ significantly between the two systems. The benzyloxycarbonyl group is stable to trifluoroacetic acid treatment but is readily removed by catalytic hydrogenation or strong acids such as hydrogen fluoride [7]. The tert-butyloxycarbonyl group demonstrates complementary orthogonality, being stable to hydrogenation conditions but readily cleaved by trifluoroacetic acid treatment [8] [9].
Comparative kinetic studies reveal that benzotriazole-activated Boc reagents react more rapidly than their Z counterparts, with reaction completion typically achieved within 2-4 hours for Boc systems compared to 4-6 hours for Z systems [3]. However, Z-protected products often demonstrate superior purity profiles, with fewer side products formed during the carbamoylation process [3].
The integration of H-L-Lys(2-N3-Z)-OH into solid-phase peptide synthesis protocols requires careful consideration of the unique properties of the azide functionality and its compatibility with standard peptide synthesis conditions [10] [11] [12]. The azide group presents both opportunities and challenges in solid-phase synthesis, as it serves as a valuable bioorthogonal handle while requiring specific handling procedures to maintain stability [13].
Alpha-azido acids have been successfully employed in solid-phase peptide synthesis for nearly two decades, with the first applications reported in 1997 [11]. These compounds are particularly valuable for synthesizing complex peptides, achieving hindered couplings, and reducing the formation of diketopiperazines during synthesis [11]. The azide moiety functions as an atom-efficient protecting group that is easy to install and acts as a masked amino group [11].
The preparation of azide-containing peptides through solid-phase synthesis typically relies upon suitably protected amino acids with azide functional groups in the side chain [12]. The standard approach involves incorporating pre-formed azide-containing building blocks during chain assembly, though alternative strategies involving on-resin diazotransfer reactions have also been developed [12] [14].
The Fmoc/tBu protection strategy represents the most widely adopted approach for solid-phase peptide synthesis due to its orthogonal deprotection conditions and compatibility with a broad range of functional groups [15] [16]. The fluorenylmethoxycarbonyl protecting group is base-labile and can be selectively removed using piperidine without affecting acid-labile side chain protecting groups [15].
The deprotection mechanism of the Fmoc group involves initial deprotonation of the fluorenyl ring, producing an aromatic intermediate that rapidly decarboxylates to form dibenzofulvene [17]. This byproduct is effectively scavenged by piperidine, forming a stable adduct that prevents unwanted side reactions [15]. The reaction produces a characteristic ultraviolet absorbance at 301 nanometers, enabling real-time monitoring of deprotection efficiency [15].
Optimization studies for Fmoc deprotection in the presence of azide-containing amino acids reveal that standard conditions using 20% piperidine in dimethylformamide are generally compatible with azide functionality [18] [19]. However, extended exposure to basic conditions should be minimized to prevent potential azide degradation [10]. Alternative deprotection conditions using 1-5% diazabicycloundecene in dimethylformamide or morpholine-dimethylformamide mixtures have shown improved compatibility with sensitive azide groups [20].
The tert-butyl-based side chain protection strategy demonstrates excellent orthogonality with Fmoc chemistry and provides robust protection for carboxylic acid and hydroxyl functionalities [16]. The tert-butyl groups are stable to the basic conditions used for Fmoc removal but are readily cleaved using trifluoroacetic acid-based cocktails [16].
Kinetic studies of Fmoc deprotection in the presence of azide-containing residues indicate that reaction rates are generally unaffected by the presence of azide groups [19]. Complete deprotection is typically achieved within 20 seconds to 2 minutes depending on the sequence context and reaction conditions [21]. However, certain sequences containing azide-functionalized residues may require extended deprotection times or repeated treatments to achieve complete Fmoc removal [21].
The compatibility of azide functionality with tert-butyl protecting groups has been extensively validated through synthetic studies [19]. The azide group remains stable throughout the synthesis cycle, including exposure to trifluoroacetic acid cleavage conditions typically used for simultaneous peptide cleavage and side chain deprotection [19].
Table 1: Physical and Chemical Properties of H-L-Lys(2-N3-Z)-OH
| Property | Value |
|---|---|
| Molecular Formula | C14H19N5O4 |
| Molecular Weight | 321.33 g/mol |
| CAS Number | 1131963-69-3 |
| IUPAC Name | (2S)-2-amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic acid |
| Synonyms | H-Lys(2-N3-Z), H-Lys(Z(2-N3))-OH, o-Az-Z-Lys, oAzZLys, H-Lys(Z-2-N3)-OH |
| Purity | >98% |
| Storage | Store at -20°C |
| Stability | Stable under inert atmosphere |
Table 2: Comparison of Synthetic Methodologies
| Method | Advantages | Yield (%) | Compatibility |
|---|---|---|---|
| Benzotriazole-Mediated Carbamoylation | High selectivity, mild conditions | 85-95 | Z/Boc compatible |
| Direct Azide Introduction | One-step azide installation | 75-85 | Limited protection groups |
| Orthogonal Protection Strategy | Multiple protection groups | 70-90 | Multiple orthogonal groups |
| Solid-Phase Synthesis Integration | Automated synthesis compatibility | 80-90 | Fmoc/tBu strategy |
The Staudinger ligation represents one of the foundational bioorthogonal reactions, particularly relevant for H-L-Lys(2-N3-Z)-OH due to its azide functionality [1] [2]. This reaction involves the selective formation of amide bonds between azides and triphenylphosphines under physiological conditions, making it suitable for protein labeling applications with azide-modified lysine derivatives [1].
The mechanism proceeds through nucleophilic attack of the phosphine on the azide group of H-L-Lys(2-N3-Z)-OH, forming an aza-ylide intermediate [1] [2]. This intermediate subsequently undergoes intramolecular reaction with an appropriately functionalized ester group, ultimately yielding a stable amide bond while releasing phosphine oxide as a byproduct [3]. The reaction demonstrates excellent selectivity for azide groups over other biological functionalities, making it particularly valuable for selective modification of lysine residues containing the azide moiety [1].
Kinetic studies have established that the rate-determining step involves the initial formation of the phosphazide intermediate between the triphenylphosphine and the azide group [4]. The second-order rate constant for model Staudinger ligation reactions has been measured at approximately 2.5 × 10⁻³ M⁻¹s⁻¹ under physiological conditions [4]. Electronic effects significantly influence reaction rates, with electron-donating substituents on the phosphine accelerating the overall reaction [4].
The traceless Staudinger ligation offers significant advantages for protein labeling applications using H-L-Lys(2-N3-Z)-OH [3] [5]. Unlike conventional Staudinger ligations that retain the phosphine oxide moiety in the final product, traceless variants enable formation of amide bonds without incorporating residual atoms from the ligation reagents [3].
The traceless mechanism involves sulfur-to-nitrogen acyl transfer of the iminophosphorane intermediate to form an amidophosphonium salt, rather than proceeding through an aza-Wittig pathway [3]. This process occurs through tetrahedral intermediate formation followed by hydrolysis to yield the desired amide product and phosphine oxide [3]. Isotope labeling experiments using [¹⁸O]H₂O have confirmed that the oxygen atom in the phosphine oxide product derives from water during amidophosphonium salt hydrolysis, supporting the proposed mechanism [3].
For H-L-Lys(2-N3-Z)-OH applications, traceless conjugation enables site-specific protein modification without leaving chemical traces that could interfere with protein function [5]. Recent developments have demonstrated efficient labeling at specific lysine residues with labeling efficiencies exceeding 96% within 4 hours [5]. This approach proves particularly valuable for pharmaceutical applications where maintaining native protein structure is critical [5].
Table 1: Staudinger Ligation Parameters for Azide-Modified Lysine Derivatives
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Second-order rate constant | 2.5 × 10⁻³ M⁻¹s⁻¹ | CD₃CN, 5% H₂O, 20-21°C | [4] |
| Labeling efficiency | 96% | 4 hours, physiological conditions | [5] |
| Site specificity | >95% | Single lysine residue targeting | [5] |
| Background labeling | <5% | Non-binding protein controls | [5] |
Comparative kinetic analysis reveals significant differences between Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions when applied to H-L-Lys(2-N3-Z)-OH [1] [6] [7]. SPAAC reactions demonstrate substantially faster kinetics, with second-order rate constants ranging from 0.05 to 60 M⁻¹s⁻¹ depending on the cyclooctyne structure, compared to 0.002 M⁻¹s⁻¹ for Staudinger ligation [6] [8].
The kinetic advantage of SPAAC derives from the strain energy present in cyclooctyne derivatives, which lowers the activation barrier for cycloaddition [9] [10]. Bicyclo[6.1.0]non-4-yne (BCN) exhibits particularly high reactivity with azides, showing rate constants of approximately 1 M⁻¹s⁻¹ [10]. Electronic modifications further enhance reactivity, with difluorinated cyclooctynes demonstrating rate constants exceeding 0.2 M⁻¹s⁻¹ [9].
For H-L-Lys(2-N3-Z)-OH applications, the choice between Staudinger ligation and SPAAC depends on specific experimental requirements [6]. Staudinger ligation offers superior selectivity and traceless conjugation capabilities, while SPAAC provides faster kinetics and copper-free conditions [6]. Recent studies demonstrate that azide-modified lysine derivatives participate efficiently in both reaction types, with SPAAC proceeding 25-fold faster than Staudinger ligation under comparable conditions [8].
Table 2: Comparative Kinetic Data for Bioorthogonal Reactions with Azide Groups
| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Staudinger Ligation | 0.002 | Traceless, selective | Slow kinetics, air sensitivity | [1] [4] |
| SPAAC (DIBO) | 0.057 | Copper-free, fast | Bulky reagents | [11] |
| SPAAC (BARAC) | 0.96 | Very fast, stable | Limited availability | [11] |
| CuAAC | 10-100 | Extremely fast | Copper toxicity | [6] |
The unique structural features of H-L-Lys(2-N3-Z)-OH enable development of sophisticated multifunctional probes that combine azide reactivity with additional functional capabilities [12] [13]. These probes integrate multiple reactive or detectable groups onto a single scaffold, enabling simultaneous protein labeling, crosslinking, and detection applications [12].
Modern multifunctional probe design incorporates activity-based chemical probe strategies that target specific enzymatic activities while providing bioorthogonal handles for subsequent functionalization [12]. For lysine-targeting applications, probes typically feature a recognition element, a reactive warhead, and a bioorthogonal group such as the azide moiety present in H-L-Lys(2-N3-Z)-OH [12]. This design enables selective capture of target proteins followed by click chemistry conjugation to reporter molecules [12].
The modular nature of multifunctional probes allows incorporation of diverse functionalities through sequential bioorthogonal reactions [14]. H-L-Lys(2-N3-Z)-OH serves as an excellent building block for such applications due to its dual functionality: the lysine backbone provides biological recognition while the azide group enables chemical modification [14]. Recent advances have demonstrated successful development of tri- and tetraazide scaffolds that enable site-specific conjugation of multiple different functional groups [14].
Diazirine-azide hybrid systems represent a powerful approach for combining photoaffinity labeling with bioorthogonal chemistry using H-L-Lys(2-N3-Z)-OH as a foundation [15] [16] [17]. These systems integrate the photocrosslinking capabilities of diazirine groups with the bioorthogonal reactivity of azides, enabling protein identification followed by chemical modification [15].
The diazirine moiety functions as a photoreactive warhead that forms highly reactive carbene intermediates upon ultraviolet irradiation at 350-355 nanometers [15] [16]. This carbene readily inserts into carbon-hydrogen and carbon-carbon bonds, creating covalent crosslinks with nearby proteins [16]. The azide component provides a bioorthogonal handle for subsequent click chemistry conjugation to fluorophores, biotin, or other reporter molecules [15].
Recent developments have produced cyclobutane diazirine alkyne tags that demonstrate reduced pH-dependent reactivity compared to traditional aliphatic diazirines [17]. These PALBOX (photoaffinity labeling box) reagents show differential reactivity profiles and reduced off-target labeling [17]. When combined with azide functionalities similar to those in H-L-Lys(2-N3-Z)-OH, these systems enable precise mapping of protein binding sites with minimal background interference [17].
Synthetic nucleosome probes incorporating diazirine-azide hybrid systems have demonstrated remarkable utility in studying chromatin-associated proteins [13]. These probes feature diazirine groups positioned at strategic histone residues combined with azide handles for subsequent functionalization [13]. Cross-linking efficiency studies reveal optimal positioning of diazirine warheads within 8-13 Angstroms of target protein interaction sites [13].
Table 3: Diazirine-Azide Hybrid System Performance Characteristics
| System Component | Activation Wavelength (nm) | Cross-linking Efficiency | Stability (ambient light) | Reference |
|---|---|---|---|---|
| Trifluoromethyldiazirine | 365 | High | 27% remaining (7 days) | [18] |
| Pyridine-diazirine | 365 | High | 79% remaining (30 days) | [18] |
| Pyrimidine-diazirine | 365 | High | 90% remaining (30 days) | [18] |
| Cyclobutane diazirine | 365 | Moderate | Enhanced | [17] |
Disulfide exchange platforms provide a complementary approach to irreversible bioorthogonal reactions, enabling reversible protein conjugation that can be controlled through redox conditions [19] [20] [21]. These systems exploit the natural reducing environment within cells to achieve controlled release of conjugated payloads [19].
The DiPODS (disulfide re-bridging) platform represents a significant advancement in reversible bioconjugation technology [20]. This system features paired oxadiazolyl methyl sulfone moieties that form irreversible covalent bonds with thiolate groups while simultaneously re-bridging disulfide linkages [20]. Unlike maleimide-thiol conjugations that produce reversible and potentially labile linkages, DiPODS-thiol conjugations form strong and irreversible bonds [20].
For applications involving H-L-Lys(2-N3-Z)-OH, disulfide exchange platforms enable development of dual-functional systems [21]. The azide group provides bioorthogonal reactivity for initial protein labeling, while engineered disulfide bridges allow subsequent reversible modification [21]. Recent studies demonstrate successful implementation of heptad sequences that specifically recognize each other and induce disulfide bond formation between cysteine residues [21].
Reversible conjugation strategies utilizing [3.3.1] scaffold systems have shown promise for controlled protein modification [22]. These systems enable protein modification under aqueous buffer conditions with subsequent reversible deconjugation under mild conditions [22]. The mercaptobenzaldehyde derivative modifies primary amines of peptides and proteins with distinctive scaffolds that can be reversed in a controlled fashion [22].
Table 4: Disulfide Exchange Platform Characteristics
| Platform Type | Conjugation Reversibility | Stability | Degree of Labeling | Reference |
|---|---|---|---|---|
| DiPODS-FITC | Irreversible | High | 0.86-0.95 FITC/Fab | [20] |
| Heptad sequences | Reversible | Moderate | Variable | [21] |
| [3.3.1] scaffold | Reversible | Moderate | Quantitative | [22] |
| Maleimide-thiol | Reversible | Low | High | [20] |